molecular formula C21H19ClN6S B10929846 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10929846
M. Wt: 422.9 g/mol
InChI Key: ZAAXCTVESMUOCR-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and the final coupling of these moieties.

    Formation of the Pyrazole Ring: This step involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Construction of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This involves cyclization reactions that form the fused ring system.

    Coupling Reactions: The final step involves coupling the pyrazole ring with the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core using suitable linkers and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can be performed on the nitro groups if present.

    Substitution: The chloro group in the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

What sets 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN6S

Molecular Weight

422.9 g/mol

IUPAC Name

4-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H19ClN6S/c1-11-14(4)29-21-17(11)20-24-19(26-28(20)10-23-21)16-7-5-6-15(8-16)9-27-13(3)18(22)12(2)25-27/h5-8,10H,9H2,1-4H3

InChI Key

ZAAXCTVESMUOCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)CN5C(=C(C(=N5)C)Cl)C)C

Origin of Product

United States

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